1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reagents: 2,3-dihydro-1,4-benzodioxin derivatives.
- Reaction conditions: Nucleophilic substitution or other suitable coupling reactions.
Step 4: Final Assembly
- Reagents: N-phenyl and carbothioamide groups.
- Reaction conditions: Final coupling and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions
-
Step 1: Formation of the Core Structure
- Starting materials: Suitable precursors for the triazacyclopenta[cd]azulene core.
- Reaction conditions: Cyclization reactions under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide: shares similarities with other triazacyclopenta[cd]azulene derivatives.
Other benzodioxin-containing compounds: These compounds may have similar structural features but differ in their functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H24Cl2N4O2S |
---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H24Cl2N4O2S/c31-22-11-9-19(16-23(22)32)28-34-36-27(29(39)33-20-6-2-1-3-7-20)26(21-8-4-5-13-35(28)30(21)36)18-10-12-24-25(17-18)38-15-14-37-24/h1-3,6-7,9-12,16-17H,4-5,8,13-15H2,(H,33,39) |
InChI Key |
YEEUBDLUVAMYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC(=C(C=C4)Cl)Cl)C(=S)NC5=CC=CC=C5)C6=CC7=C(C=C6)OCCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.